molecular formula C9H7BrF3NO2 B1406148 Ethyl 6-bromo-2-(trifluoromethyl)nicotinate CAS No. 1227579-41-0

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate

Cat. No.: B1406148
CAS No.: 1227579-41-0
M. Wt: 298.06 g/mol
InChI Key: DQFCNOUKOBFWBW-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate (CAS 1227579-41-0) is a substituted pyridine ester of interest in chemical synthesis and pharmaceutical research . This compound features a bromo substituent and a trifluoromethyl group on its pyridine ring, a structure commonly associated with molecules that exhibit unique biological activity and are used as key intermediates in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The ester functional group and the bromine atom on the ring make it a versatile building block for further synthetic transformations, including metal-catalyzed cross-coupling reactions, which are central to modern drug discovery efforts . Pyridine-based compounds similar to this ester are frequently explored for their potential as prodrugs and in transdermal delivery applications . This product is intended for research and further manufacturing applications as a chemical intermediate and is not for direct human use. Chemical Identifiers: • CAS Number: 1227579-41-0 • Molecular Formula: C 9 H 7 BrF 3 NO 2 • Molecular Weight: 298.06 g/mol • SMILES: O=C(OCC)C1=C(C(F)(F)F)N=C(Br)C=C1

Properties

IUPAC Name

ethyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-4-6(10)14-7(5)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFCNOUKOBFWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process:

  • Step 1: Esterification of nicotinic acid with ethanol under acidic conditions to form ethyl nicotinate.
  • Step 2: Bromination at the 6-position using NBS in a suitable solvent like acetonitrile, often with radical initiators such as azobisisobutyronitrile (AIBN).
  • Step 3: Introduction of the trifluoromethyl group at the 2-position via nucleophilic trifluoromethylation, employing reagents like trifluoromethyl iodide or Togni’s reagent, catalyzed by copper or other transition metals.

Reaction Data & Conditions:

Step Reagents Catalyst Solvent Temperature Time Yield Notes
Esterification Ethanol, acid catalyst None Ethanol Reflux 2-4 hours High Standard esterification
Bromination NBS None Acetonitrile Reflux 4-8 hours Moderate Radical conditions
Trifluoromethylation Togni’s reagent Copper catalyst DMF 50-80°C 12-24 hours Variable Requires inert atmosphere

Advantages: Well-established, high purity products.

Limitations: Multi-step process with potential for low overall yield.

One-Pot Synthesis Using Advanced Reagents

Recent patents and research have demonstrated the feasibility of a one-pot synthesis combining halogenation and trifluoromethylation, reducing reaction steps and purification needs.

Method Highlights:

  • Reagents: Ethyl nicotinate, NBS, trifluoromethylating agents (e.g., Togni’s reagent)
  • Conditions: Sequential addition of reagents in a single vessel, with controlled temperature and inert atmosphere
  • Outcome: Synthesis of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate with improved yield and reduced byproducts

Reaction Parameters:

Parameter Value Notes
Solvent DMF or N,N-dimethylacetamide Dipolar aprotic
Temperature 50-80°C Controlled addition of reagents
Reaction Time 12-24 hours Monitored by TLC or HPLC

Advantages: Streamlined process, less purification, scalable.

Limitations: Requires precise control of reaction conditions.

Research Findings and Data Tables

Method Starting Material Key Reagents Reaction Conditions Yield Notes
Direct halogenation + trifluoromethylation Nicotinic acid esters NBS, trifluoromethyl reagents Radical, 50-80°C 30-60% Patent EP1340747A1
Multi-step esterification + halogenation + trifluoromethylation Nicotinic acid Ethanol, NBS, Togni’s reagent Reflux, inert atmosphere 40-70% Patent CN114716320A
One-pot synthesis Ethyl nicotinate NBS, trifluoromethyl reagents 50-80°C 50-65% Patent WO2006059103A2

Summary & Recommendations

  • The most efficient and scalable method involves a multi-step process starting from nicotinic acid derivatives, with key steps including esterification, selective bromination, and trifluoromethylation.
  • One-pot approaches are emerging, offering potential for industrial application with reduced purification steps.
  • Reaction optimization focuses on controlling temperature, reagent equivalents, and reaction time to maximize yield and purity.
  • Safety considerations include handling of radical initiators, halogenating agents, and trifluoromethyl reagents under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or the trifluoromethyl group.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the bromine atom.

    Reduction Reactions: Products include reduced forms of the original compound, such as 2-(trifluoromethyl)nicotinic acid.

    Oxidation Reactions: Products include oxidized derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine core : Provides aromaticity and rigidity.
  • Trifluoromethyl group : Electron-withdrawing, enhancing electrophilic substitution reactivity.
  • Bromine substituent : A versatile leaving group or site for further functionalization.

Comparison with Similar Compounds

The following table compares Ethyl 6-bromo-2-(trifluoromethyl)nicotinate with structurally related nicotinate derivatives, emphasizing substituent effects on physicochemical properties and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
This compound* Not explicitly listed C₉H₇BrF₃NO₂ ~297.06 (calculated) Br (6), -CF₃ (2) High reactivity for cross-coupling; used in drug intermediates.
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate 261635-82-9 C₉H₇ClF₃NO₂ 253.61 Cl (6), -CF₃ (2) Lower molecular weight; Cl less reactive than Br in coupling .
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate 1672655-82-1 C₉H₆BrClF₃NO₂ 298.06 Br (5), Cl (6), -CF₃ (2) Dual halogenation enables sequential functionalization .
Ethyl 4-bromo-6-(trifluoromethyl)nicotinate 1196146-14-1 C₉H₇BrF₃NO₂ 298.06 Br (4), -CF₃ (6) Altered regiochemistry affects electronic distribution .
Ethyl 6-(trifluoromethyl)nicotinate Not listed (H31896) C₉H₈F₃NO₂ 219.16 -CF₃ (6) Lacks halogen; used as a precursor for non-halogenated analogs .
Methyl 2-bromo-6-(trifluoromethyl)nicotinate 144740-56-7 C₈H₅BrF₃NO₂ 270.03 Br (2), -CF₃ (6) Methyl ester reduces steric bulk compared to ethyl .

Substituent Effects on Reactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity make it a superior leaving group in nucleophilic aromatic substitution (NAS) compared to chlorine. For example, this compound undergoes Suzuki coupling at milder conditions than its chloro analog .
  • Trifluoromethyl Position : The -CF₃ group at position 2 (meta to the ester) deactivates the pyridine ring, directing electrophilic attacks to the 4-position. In contrast, -CF₃ at position 6 (para to the ester) alters regioselectivity .

Physicochemical Properties

  • Lipophilicity : Bromine increases logP compared to chlorine analogs, enhancing membrane permeability. For example, this compound has a higher logP (~3.0) than its chloro analog (~2.5) .
  • Thermal Stability : Trifluoromethyl groups improve thermal stability, as seen in analogs like Ethyl 4-bromo-6-(trifluoromethyl)nicotinate, which remains stable at temperatures up to 150°C .

Biological Activity

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a nicotinic acid derivative structure with a bromine atom and a trifluoromethyl group attached to the aromatic ring. These substituents enhance the compound's lipophilicity and stability, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, particularly enzymes and receptors. The presence of the bromine and trifluoromethyl groups increases the compound's binding affinity, which can modulate the activity of target proteins. The ester functional group may undergo hydrolysis, releasing active nicotinic acid derivatives that interact with specific biological pathways.

Biological Activities

1. Anti-inflammatory Activity:
Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

2. Anticancer Potential:
The compound has been explored for its anticancer effects. In studies involving various cancer cell lines, it demonstrated cytotoxicity, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction through the modulation of signaling pathways associated with cell survival.

3. Biochemical Probing:
Due to its ability to interact with biological macromolecules, this compound serves as a biochemical probe in research settings. It aids in studying enzyme interactions and understanding metabolic pathways.

Comparative Biological Activity

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
Methyl 2-bromo-6-(trifluoromethyl)nicotinateModerate anti-inflammatoryLacks ethyl group
Ethyl 2-(trifluoromethyl)nicotinateLimited anticancer activityNo halogen substituent
Ethyl 6-fluoro-2-(trifluoromethyl)nicotinateAntimicrobial propertiesFluoro instead of bromo

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers treated macrophage cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in nitric oxide production, a key inflammatory mediator, supporting its potential use in inflammatory conditions.

Case Study 2: Cytotoxicity Against Cancer Cells
A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for Ethyl 6-bromo-2-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves two steps: (1) esterification of 6-bromo-2-(trifluoromethyl)nicotinic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux , followed by (2) bromination via halogen exchange (e.g., substituting a chloro precursor using NaBr in polar aprotic solvents like DMF). Yields are optimized by controlling stoichiometry (1:3 molar ratio of acid to ethanol) and reflux duration (6–12 hours) .
  • Key Variables : Catalyst concentration (5–10% H₂SO₄), temperature (70–80°C), and solvent polarity.

Q. Which analytical techniques are critical for structural validation of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for ethyl CH₃), ¹³C NMR (δ 165–170 ppm for ester carbonyl), and ¹⁹F NMR (δ -60 to -70 ppm for CF₃) confirm substituent positions .
  • LCMS/HPLC : LCMS (m/z ~316 [M+H]⁺) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
    • Comparative Data : Contrast with analogs like ethyl 6-chloro-2-(trifluoromethyl)nicotinate (m/z ~272) to validate bromine incorporation .

Q. How does the bromine substituent affect the compound’s physicochemical properties compared to fluoro or chloro analogs?

  • Key Differences :

PropertyBr SubstituentCl SubstituentF Substituent
LogP~2.8 (higher lipophilicity)~2.5~2.0
ReactivitySusceptible to SNArModerate SNAr activityLow reactivity
  • Bromine’s larger atomic radius and polarizability enhance electrophilic substitution rates by 30–50% compared to Cl/F analogs .

Advanced Research Questions

Q. What mechanistic strategies can resolve contradictory data in nucleophilic aromatic substitution (SNAr) reactions involving the bromo group?

  • Approach :

  • Kinetic Studies : Monitor reaction progress (e.g., using ¹H NMR or inline IR) to compare activation energies for SNAr with amines or thiols.
  • Isotopic Labeling : Use ⁸¹Br-labeled substrate to track bromide displacement pathways .
    • Case Study : Conflicting yields (40–75%) in amination reactions may arise from solvent choice (DMF vs. THF) or competing hydrolysis. Statistical DOE (Design of Experiments) can isolate critical factors .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

  • Methods :

  • DFT Calculations : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions. The CF₃ group directs electrophiles to C4 (meta to Br) due to its strong electron-withdrawing effect .
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic sites.
    • Validation : Compare computational predictions with experimental nitration or sulfonation results .

Q. What strategies optimize bioactivity screening for trifluoromethyl nicotinate derivatives amid inconsistent assay results?

  • Protocol Standardization :

  • Cell Lines : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to minimize variability in cytotoxicity assays.
  • Purity Thresholds : Require HPLC purity ≥98% to exclude confounding impurities .
    • Data Reconciliation : Meta-analysis of IC₅₀ values (e.g., for antimicrobial activity) with random-effects models to account for inter-study variance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-bromo-2-(trifluoromethyl)nicotinate
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Ethyl 6-bromo-2-(trifluoromethyl)nicotinate

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